4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
The compound "4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide" is a structurally complex molecule featuring a dihydropyridazine core substituted with a methoxy group, a phenyl ring, and a benzothiazol moiety.
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c1-16-8-13-20-22(14-16)34-26(28-20)17-9-11-18(12-10-17)27-25(32)24-21(33-2)15-23(31)30(29-24)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLDBYBEGISRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a derivative of benzothiazole and pyridazine, which have been recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in cancer therapy and anti-inflammatory effects.
Molecular Characteristics
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 378.49 g/mol
- CAS Number : 444147-05-1
Structural Features
The compound contains a benzothiazole moiety, which is known for its role in various pharmacological activities. The presence of a methoxy group and a carboxamide enhances its solubility and bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
The biological evaluation typically involves assays such as MTT for cell viability, ELISA for cytokine expression, and flow cytometry for apoptosis analysis. The compound has been observed to:
- Inhibit cell proliferation significantly.
- Induce apoptosis in cancer cells.
- Modulate inflammatory cytokines like IL-6 and TNF-α, suggesting anti-inflammatory properties alongside anticancer effects .
Inflammatory Response Modulation
The compound's ability to reduce inflammatory markers indicates its potential use in treating inflammatory diseases. Studies using RAW264.7 macrophages demonstrated that it could decrease the expression of pro-inflammatory cytokines, which is crucial in conditions like rheumatoid arthritis and other inflammatory disorders .
Synthesis and Evaluation
A comprehensive study synthesized various benzothiazole derivatives, including our compound of interest. These derivatives were evaluated for their biological activities using high-throughput screening methods. The active compounds were characterized using NMR and LC-MS techniques to ensure structural integrity.
Efficacy Against Cancer Cells
In one notable study, the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin when tested against A431 and A549 cell lines. The results indicated that at concentrations ranging from 1 to 4 μM, the compound effectively inhibited cell migration and induced G1 phase arrest in the cell cycle .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo... | A431 | 12.5 | Apoptosis induction |
| 4-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo... | A549 | 15.0 | Cell cycle arrest |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Notes:
Q & A
Q. What are the key synthetic pathways for 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves three stages: (1) formation of the benzothiazole ring, (2) construction of the pyridazine core, and (3) coupling via carboxamide linkage. For example:
- Benzothiazole synthesis : 6-Methyl-2-aminothiophenol reacts with a carbonyl source (e.g., triphosgene) under reflux in anhydrous THF .
- Pyridazine formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones at 80–100°C in ethanol .
- Coupling : Use of carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF at room temperature .
Optimization Tips : - Purity of intermediates is critical; use column chromatography (silica gel, hexane/EtOAc gradient) .
- Monitor reaction progress via TLC or HPLC-MS to minimize side products (e.g., over-oxidation of dihydropyridazine) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is required due to the compound’s complexity:
- NMR : and NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Carboxamide C=O stretch at ~1680 cm, pyridazine C=N at ~1600 cm .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 485.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyridazine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer : Focus on modifying three regions:
- Benzothiazole substituents : Introduce halogens (e.g., Cl, F) at the 6-methyl position to enhance lipophilicity and target binding .
- Pyridazine ring : Replace the 4-methoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on activity .
- Phenyl group : Explore para-substitutions (e.g., nitro, amino) to modulate electronic effects .
Example SAR Table :
| Modification | Bioactivity (IC, nM) | Solubility (µg/mL) |
|---|---|---|
| 6-Methyl (parent) | 120 ± 15 | 8.2 |
| 6-Chloro | 85 ± 10 | 5.1 |
| 4-Isopropoxy | 200 ± 25 | 12.4 |
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer : Use a combination of:
- In vitro binding assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to benzothiazole’s affinity for ATP-binding pockets .
- Pull-down assays : Attach a biotin tag to the carboxamide group for affinity purification and LC-MS/MS identification of bound proteins .
- Molecular docking : Prioritize targets using AutoDock Vina with PDB structures (e.g., 1M17 for kinases) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from:
- Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water/octanol systems using GROMACS .
- QSAR Models : Apply ADMET Predictor™ to estimate logP (target <3) and aqueous solubility (>10 µg/mL) .
- Co-solvent Screening : Test DMSO/PEG 400 mixtures experimentally to enhance solubility without precipitation .
Q. How can synthetic byproducts be minimized during large-scale production?
- Methodological Answer :
- Temperature control : Maintain pyridazine cyclization at 80°C to avoid over-oxidation to pyridazine .
- Catalyst optimization : Use Pd/C (5% wt) for selective hydrogenation of nitro intermediates .
- Flow chemistry : Implement continuous-flow reactors to reduce reaction time and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
